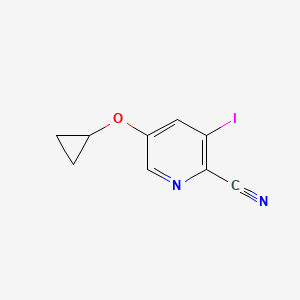
5-Cyclopropoxy-3-iodopicolinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyclopropoxy-3-iodopicolinonitrile is an organic compound with the molecular formula C9H7IN2O and a molecular weight of 286.07 g/mol . This compound is characterized by the presence of a cyclopropoxy group, an iodine atom, and a picolinonitrile moiety. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
The synthesis of 5-Cyclopropoxy-3-iodopicolinonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-iodopyridine and cyclopropanol.
Reaction Conditions: The key step involves the nucleophilic substitution reaction where the cyclopropoxy group is introduced to the 3-iodopyridine under basic conditions.
Industrial Production: Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity.
Chemical Reactions Analysis
5-Cyclopropoxy-3-iodopicolinonitrile undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions. Common reagents include organometallic compounds and halides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different functional groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-Cyclopropoxy-3-iodopicolinonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-Cyclopropoxy-3-iodopicolinonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, affecting their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of its use .
Comparison with Similar Compounds
5-Cyclopropoxy-3-iodopicolinonitrile can be compared with other similar compounds, such as:
3-Cyclopropoxy-5-iodopicolinonitrile: This compound has a similar structure but with different positioning of the cyclopropoxy and iodine groups.
Cyclopropyl derivatives: Other cyclopropyl-containing compounds may have different functional groups attached to the cyclopropyl ring, leading to variations in their chemical and biological properties.
Properties
Molecular Formula |
C9H7IN2O |
|---|---|
Molecular Weight |
286.07 g/mol |
IUPAC Name |
5-cyclopropyloxy-3-iodopyridine-2-carbonitrile |
InChI |
InChI=1S/C9H7IN2O/c10-8-3-7(13-6-1-2-6)5-12-9(8)4-11/h3,5-6H,1-2H2 |
InChI Key |
LIIPRMFIESTLOK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CC(=C(N=C2)C#N)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















